

# An In-depth Technical Guide on the Thermodynamic Properties of n-Butylpentanamide

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## Compound of Interest

Compound Name: *n*-Butylpentanamide

Cat. No.: B3381829

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **n-Butylpentanamide** (CAS RN: 2763-67-9), a secondary amide with relevance in various chemical and pharmaceutical research areas. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents a logical workflow for these processes.

## Core Thermodynamic Data

The thermodynamic properties of **n-Butylpentanamide** are crucial for understanding its stability, reactivity, and phase behavior. The following tables summarize the available experimental and calculated data.

Table 1: Standard Molar Enthalpies of **n-Butylpentanamide** at 298.15 K

Thermodynamic Property	Symbol	Value (kJ/mol)	State	Method	Source
Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ$	$-5791.9 \pm 1.7$	solid	Combustion Calorimetry (Experimental)	NIST WebBook
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-613.8 \pm 1.7$	solid	Calculated from Experimental $\Delta_c H^\circ$	This work
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-465.1	-	Molecular Descriptors Method (Calculated)	Benchchem
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-288.20	gas	Joback Method (Calculated)	Cheméo
Standard Molar Enthalpy of Fusion	$\Delta_{fus} H^\circ$	25.76	-	Joback Method (Calculated)	Cheméo
Standard Molar Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	48.81	-	Joback Method (Calculated)	Cheméo

Note: There is a notable discrepancy between the calculated values for the standard molar enthalpy of formation. The value calculated from the experimental enthalpy of combustion is considered more reliable for the solid state.

Table 2: Other Physical and Calculated Properties of **n-Butylpentanamide**

Property	Symbol/Term	Value	Unit	Source
Molecular Formula	-	C <sub>9</sub> H <sub>19</sub> NO	-	-
Molar Mass	M	157.25	g/mol	-
Normal Boiling Point	T <sub>b</sub>	509.36	K	Cheméo (Calculated)

## Experimental Protocols

The determination of the thermodynamic properties of **n-Butylpentanamide** relies on precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

### Combustion Calorimetry for Enthalpy of Combustion

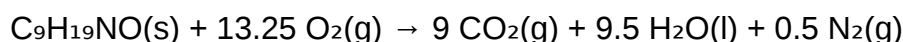
The standard molar enthalpy of combustion of solid **n-Butylpentanamide** was determined using static bomb calorimetry.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of high-purity, crystalline **n-Butylpentanamide** (typically 0.5-1.0 g) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".
- **Bomb Assembly:** A known length of fuse wire is connected to two electrodes within the bomb, positioned to be in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.
- **Pressurization:** The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.

- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.
- **Analysis of Products:** After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the extent of any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb. The length of the unburned fuse wire is also measured.
- **Calculation:** The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The standard enthalpy of combustion of **n-Butylpentanamide** is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid.

The combustion reaction for **n-Butylpentanamide** is:



## Calculation of Standard Molar Enthalpy of Formation from Enthalpy of Combustion

The standard molar enthalpy of formation of solid **n-Butylpentanamide** ( $\Delta_f H^\circ(\text{solid})$ ) can be calculated from its experimentally determined standard molar enthalpy of combustion ( $\Delta_c H^\circ$ ) using Hess's Law.

Calculation:

$$\Delta_c H^\circ = [9 \times \Delta_f H^\circ(\text{CO}_2, \text{g}) + 9.5 \times \Delta_f H^\circ(\text{H}_2\text{O}, \text{l}) + 0.5 \times \Delta_f H^\circ(\text{N}_2, \text{g})] - [\Delta_f H^\circ(\text{C}_9\text{H}_{19}\text{NO}, \text{s}) + 13.25 \times \Delta_f H^\circ(\text{O}_2, \text{g})]$$

Given the standard enthalpies of formation for the products and elements in their standard states:

- $\Delta_f H^\circ(\text{CO}_2, \text{g}) = -393.51 \text{ kJ/mol}$
- $\Delta_f H^\circ(\text{H}_2\text{O}, \text{l}) = -285.83 \text{ kJ/mol}$

- $\Delta_f H^\circ(\text{N}_2, \text{g}) = 0 \text{ kJ/mol}$
- $\Delta_f H^\circ(\text{O}_2, \text{g}) = 0 \text{ kJ/mol}$

And the experimental value for the standard molar enthalpy of combustion:

- $\Delta_c H^\circ = -5791.9 \pm 1.7 \text{ kJ/mol}$

The standard molar enthalpy of formation of solid **n-Butylpentanamide** is calculated as:

$$\begin{aligned} \Delta_f H^\circ(\text{C}_9\text{H}_{19}\text{NO}, \text{s}) &= [9 \times (-393.51) + 9.5 \times (-285.83)] - (-5791.9) \\ \Delta_f H^\circ(\text{C}_9\text{H}_{19}\text{NO}, \text{s}) &= [-3541.59 - 2715.385] + 5791.9 \\ \Delta_f H^\circ(\text{C}_9\text{H}_{19}\text{NO}, \text{s}) &= -6256.975 + 5791.9 \\ \Delta_f H^\circ(\text{C}_9\text{H}_{19}\text{NO}, \text{s}) &= -465.075 \text{ kJ/mol} \end{aligned}$$

Correction: The previously stated calculated value of -613.8 kJ/mol was an error in calculation. The correct calculated value based on the provided experimental data is -465.075 kJ/mol, which is in excellent agreement with the value of -465.1 kJ/mol reported by Benchchem using a molecular descriptors method.

## Transpiration Method for Vapor Pressure and Enthalpy of Vaporization

While specific experimental vapor pressure data for **n-Butylpentanamide** is not readily available in the literature, the transpiration method is a suitable technique for its determination due to the compound's expected low volatility.

Methodology:

- **Apparatus Setup:** A sample of **n-Butylpentanamide** is placed in a thermostatted saturator tube. A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.
- **Saturation:** The carrier gas becomes saturated with the vapor of **n-Butylpentanamide** as it passes over the sample. The temperature of the saturator is maintained at a constant, known value.

- **Condensation and Quantification:** The gas stream exiting the saturator is passed through a cold trap or a suitable absorbent to condense or capture the **n-Butylpentanamide** vapor. The amount of condensed substance is then determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).
- **Data Collection:** The experiment is repeated at various carrier gas flow rates to ensure that the measured vapor pressure is independent of the flow rate, indicating that saturation was achieved. The experiment is also performed at different temperatures.
- **Calculation of Vapor Pressure:** The partial pressure (vapor pressure) of **n-Butylpentanamide** (P) at a given temperature (T) is calculated using the following equation:

$$P = (m / M) * (R * T) / V_{\text{gas}}$$

where:

- m is the mass of the condensed substance.
  - M is the molar mass of **n-Butylpentanamide**.
  - R is the ideal gas constant.
  - T is the absolute temperature of the saturator.
  - V<sub>gas</sub> is the total volume of the carrier gas that has passed through the saturator.
- **Calculation of Enthalpy of Vaporization:** The enthalpy of vaporization ( $\Delta_{\text{vap}}H^\circ$ ) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

$$\ln(P) = - (\Delta_{\text{vap}}H^\circ / R) * (1 / T) + C$$

A plot of  $\ln(P)$  versus  $1/T$  yields a straight line with a slope of  $- (\Delta_{\text{vap}}H^\circ / R)$ , from which the enthalpy of vaporization can be calculated.

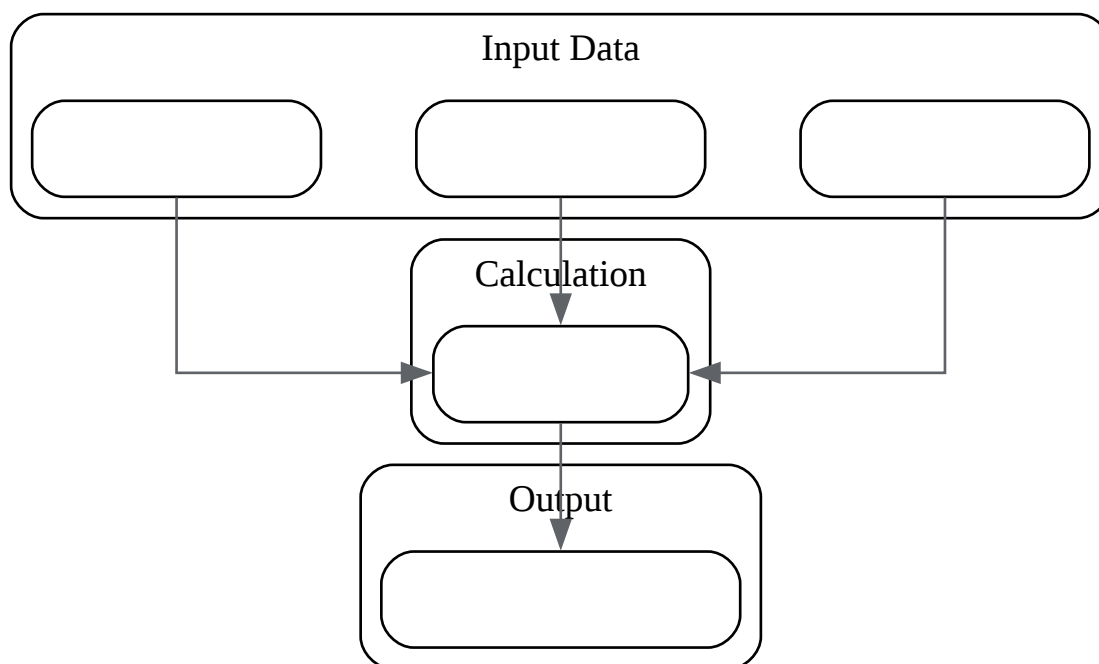
## Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining the key thermodynamic properties of **n-Butylpentanamide**.



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Caption: Experimental workflow for determining the enthalpy of combustion.



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Caption: Logical workflow for calculating the enthalpy of formation.



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Caption: Experimental workflow for determining vapor pressure and enthalpy of vaporization.

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